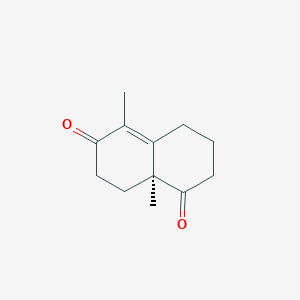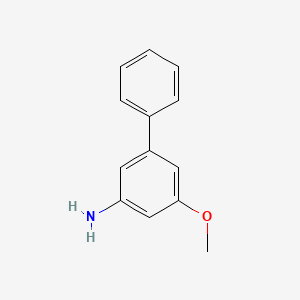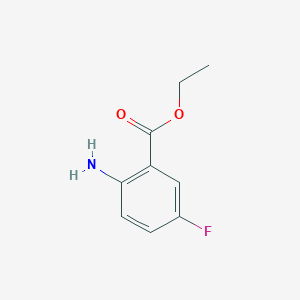
(S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione
Descripción general
Descripción
(S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione, also known as Menadione, is a synthetic compound that has been widely used in scientific research. It is a vitamin K analog and a precursor of vitamin K2, which plays a crucial role in blood clotting, bone metabolism, and cardiovascular health. Menadione has been extensively studied for its biochemical and physiological effects, as well as its potential therapeutic applications.
Mecanismo De Acción
(S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione exerts its biological effects by acting as a redox-active molecule that can generate reactive oxygen species (ROS) and reactive nitrogen species (RNS) in cells. ROS and RNS can cause oxidative damage to cellular components, such as DNA, proteins, and lipids, leading to cell death or senescence. (S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione can also inhibit the activity of enzymes involved in antioxidant defense, such as superoxide dismutase (SOD) and catalase, which further enhances oxidative stress. (S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione can modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation, which may contribute to its anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
(S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione has been shown to have diverse biochemical and physiological effects in different cell types and tissues. In cancer cells, (S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione can induce cell cycle arrest, apoptosis, and autophagy, which may result in tumor growth inhibition. In bone cells, (S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione can stimulate osteoblastic differentiation and mineralization, which may improve bone health. In cardiovascular cells, (S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione can protect against oxidative stress and inflammation, which may prevent cardiovascular diseases. In neuronal cells, (S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione can modulate synaptic plasticity and neurotransmitter release, which may affect cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione has several advantages as a research tool, including its stability, solubility, and low cost. (S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione can be easily synthesized or purchased from chemical suppliers, and it can be stored for a long time without degradation. (S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione can be dissolved in various solvents, such as ethanol, DMSO, or water, depending on the experimental requirements. However, (S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione also has some limitations, such as its potential toxicity, instability in aqueous solutions, and non-specific effects. (S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione can generate ROS and RNS in cells, which may cause oxidative damage and interfere with cellular processes. (S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione can also undergo auto-oxidation and degradation in the presence of light, oxygen, or metal ions, which may affect the accuracy and reproducibility of the results.
Direcciones Futuras
There are several future directions for (S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione research, including:
1. Developing (S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione derivatives with improved potency, selectivity, and pharmacokinetics for anti-cancer therapy.
2. Investigating the molecular mechanisms of (S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione-induced oxidative stress and DNA damage, and their implications for cancer biology and therapy.
3. Exploring the role of (S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione in bone metabolism and its potential as a therapeutic agent for osteoporosis and bone fractures.
4. Studying the effects of (S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione on mitochondrial function and metabolism, and their relevance to aging and age-related diseases.
5. Examining the interactions of (S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione with other drugs or compounds, and their synergistic or antagonistic effects on cellular processes.
6. Developing novel (S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione-based sensors or probes for detecting ROS and RNS in cells, tissues, or organisms.
7. Investigating the effects of (S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione on immune cells and their potential as an immunomodulatory agent for autoimmune diseases or cancer immunotherapy.
8. Exploring the effects of (S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione on gut microbiota and their potential as a prebiotic or probiotic agent for gut health.
In conclusion, (S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione is a synthetic compound that has been extensively studied for its biochemical and physiological effects, as well as its potential therapeutic applications. (S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione can induce oxidative stress, DNA damage, and cell death in cancer cells, stimulate osteoblastic differentiation and mineralization in bone cells, protect against oxidative stress and inflammation in cardiovascular cells, and modulate synaptic plasticity and neurotransmitter release in neuronal cells. (S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione has several advantages as a research tool, but also has some limitations and potential toxicity. There are several future directions for (S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione research, including developing (S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione derivatives, investigating its molecular mechanisms, and exploring its effects on various biological systems.
Aplicaciones Científicas De Investigación
(S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione has been used in various scientific research fields, including biochemistry, pharmacology, toxicology, and cell biology. It has been shown to induce oxidative stress, DNA damage, and cell death in cancer cells, which makes it a potential anti-cancer agent. (S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione has also been used as a tool to study the regulation of gene expression, protein synthesis, and signal transduction pathways in cells. Moreover, (S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione has been used to investigate the role of vitamin K in bone metabolism, cardiovascular health, and neuronal function.
Propiedades
IUPAC Name |
(8aS)-5,8a-dimethyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8-9-4-3-5-11(14)12(9,2)7-6-10(8)13/h3-7H2,1-2H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSJMUXZPBXLSI-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC(=O)C2(CCC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CCCC(=O)[C@]2(CCC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B3041841.png)

![Methyl 2-[(3,3,3-trifluoro-2-hydroxypropyl)sulphanyl]benzenecarboxylate](/img/structure/B3041844.png)


![Methyl 3-[(4,6-dimethylpyrimidin-2-yl)oxy]thiophene-2-carboxylate](/img/structure/B3041850.png)





![2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine](/img/structure/B3041858.png)
![Methyl-2-(aminosulfonyl)-4-[[(methylsulfonyl)amino]methyl]-benzoate](/img/structure/B3041862.png)
